tert-Butyl (4-amino-2-methylphenyl)carbamate
Overview
Description
“tert-Butyl (4-amino-2-methylphenyl)carbamate” is a chemical compound with the molecular formula C12H18N2O2 . It has a molecular weight of 222.29 . This compound is typically stored in a dark place, under an inert atmosphere, at room temperature .
Synthesis Analysis
The synthesis of tert-butyl carbamates, which includes “tert-Butyl (4-amino-2-methylphenyl)carbamate”, can be achieved through the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to an acyl azide intermediate . This method is efficient and produces high yields at low temperatures .Molecular Structure Analysis
The InChI code for “tert-Butyl (4-amino-2-methylphenyl)carbamate” is 1S/C12H18N2O2/c1-8-7-9(5-6-10(8)13)14-11(15)16-12(2,3)4/h5-7H,13H2,1-4H3,(H,14,15) .Chemical Reactions Analysis
The formation of Boc-protected amines and amino acids, which includes “tert-Butyl (4-amino-2-methylphenyl)carbamate”, is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . The Boc group is stable towards most nucleophiles and bases .Physical And Chemical Properties Analysis
“tert-Butyl (4-amino-2-methylphenyl)carbamate” is a solid compound . The exact physical and chemical properties such as melting point, boiling point, and density are not specified in the available literature.Scientific Research Applications
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Synthesis of N-Boc-protected anilines
- Field : Organic Chemistry
- Application : tert-Butyl carbamate is used in the palladium-catalyzed synthesis of N-Boc-protected anilines .
- Method : The specific experimental procedures and technical details are not provided in the source .
- Results : The outcomes or quantitative data are not specified in the source .
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Synthesis of Ceftolozane
- Field : Pharmaceutical Chemistry
- Application : An important intermediate product in the synthesis of ceftolozane, a new intravenous fifth-generation cephalosporin antibiotic .
- Method : The compound was obtained in an overall yield of 59.5% via amination, reduction, esterification, trityl protection, and condensation steps starting from 1-methyl-1H-pyrazol-5-amine .
- Results : Ceftolozane has good tolerance, a wide antibacterial spectrum, strong activity against both Gram-positive and Gram-negative bacteria, and strong antibacterial activity against Pseudomonas aeruginosa and multidrug-resistant Pseudomonas aeruginosa in in vivo and in vitro tests .
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Synthesis of N-Boc Piperazine Derivatives
- Field : Organic Chemistry
- Application : Synthesis of two derivatives of N-Boc piperazine, an ester derivative, and a hydrazide derivative .
- Method : The compounds were synthesized and characterized by FT-IR, 1H & 13C NMR and LCMS spectroscopic studies. The structures were further confirmed by single crystal X-ray diffraction analysis .
- Results : The compounds have shown a wide spectrum of biological activities such as antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .
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Synthesis of N-Boc-1,2-diaminoethane
- Field : Organic Chemistry
- Application : tert-Butyl (2-aminoethyl)carbamate is used in the synthesis of N-Boc-1,2-diaminoethane .
- Method : The specific experimental procedures and technical details are not provided in the source .
- Results : The outcomes or quantitative data are not specified in the source .
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Synthesis of 4-BROMO-2-TERT-BUTYL-6-METHYLPHENYL N-(3-(TRIFLUOROMETHYL)PHENYL)CARBAMATE
- Field : Organic Chemistry
- Application : tert-Butyl (2-aminoethyl)carbamate is used in the synthesis of 4-BROMO-2-TERT-BUTYL-6-METHYLPHENYL N-(3-(TRIFLUOROMETHYL)PHENYL)CARBAMATE .
- Method : The specific experimental procedures and technical details are not provided in the source .
- Results : The outcomes or quantitative data are not specified in the source .
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Synthesis of N-Boc-1,2-diaminoethane
- Field : Organic Chemistry
- Application : tert-Butyl (2-aminoethyl)carbamate is used in the synthesis of N-Boc-1,2-diaminoethane .
- Method : The specific experimental procedures and technical details are not provided in the source .
- Results : The outcomes or quantitative data are not specified in the source .
-
Synthesis of 4-BROMO-2-TERT-BUTYL-6-METHYLPHENYL N-(3-(TRIFLUOROMETHYL)PHENYL)CARBAMATE
- Field : Organic Chemistry
- Application : tert-Butyl (2-aminoethyl)carbamate is used in the synthesis of 4-BROMO-2-TERT-BUTYL-6-METHYLPHENYL N-(3-(TRIFLUOROMETHYL)PHENYL)CARBAMATE .
- Method : The specific experimental procedures and technical details are not provided in the source .
- Results : The outcomes or quantitative data are not specified in the source .
Safety And Hazards
This compound is labeled with the GHS07 pictogram and has the signal word "Warning" . The hazard statement is H302, indicating that it is harmful if swallowed . Precautionary statements include P261 (avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
properties
IUPAC Name |
tert-butyl N-(4-amino-2-methylphenyl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-8-7-9(13)5-6-10(8)14-11(15)16-12(2,3)4/h5-7H,13H2,1-4H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSZKDVSZYCRBEC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70514886 | |
Record name | tert-Butyl (4-amino-2-methylphenyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70514886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (4-amino-2-methylphenyl)carbamate | |
CAS RN |
325953-40-0 | |
Record name | tert-Butyl (4-amino-2-methylphenyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70514886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 325953-40-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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